molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol

Cat. No. B584184
CAS RN: 641571-45-1
M. Wt: 254.401
InChI Key: UDCHWIDLGPSIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol” consists of a benzene ring with a hydroxyl group (OH), a methanol group (CH3OH), and a tert-butylsilyl group attached . The tert-butylsilyl group itself consists of a silicon atom bonded to a tert-butyl group and two methyl groups .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . It is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Scaffold in the Synthesis of Biologically Active Natural Products

3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . Only a few reports are available for the synthesis of indoles with enyne or diene substituents .

Development of New Silane Coupling Agents

The compound has been used in the development of new silane coupling agents that can be used as coupling agent and initiator . (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

Thermokinetic Analysis

The thermokinetics of the new reagent was investigated, including thermal stability, decomposition constants (Kd), activation energy (Ea), the heat of decomposition (ΔH) and pre-exponential factor (Ad) .

Modification of Nano-TiO2

The application of (3-(tert-butylperoxy)propyl)trimethoxysilane on modifying nano-TiO2 was studied . The structures of the products of modifying nano-TiO2 were verified by XPS, FT-IR .

Initiating Polymerization

The compound has been used in initiating polymerization . The structures of the products of initiating polymerization were verified by XPS, FT-IR .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHWIDLGPSIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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